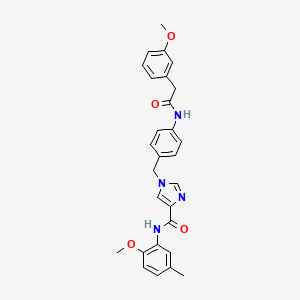
N-(2-methoxy-5-methylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxy-5-methylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those in the series of nonpeptide angiotensin II receptor antagonists, involves the preparation of N-(biphenylylmethyl)imidazoles, which are structurally related to the compound of interest . These compounds are synthesized to produce potent antihypertensive effects upon oral administration. The synthesis typically requires the introduction of an acidic group at a specific position on the biphenyl moiety, which is crucial for the affinity to the angiotensin II receptor and oral potency .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations . For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was found to crystallize in a triclinic system, and its geometrical parameters were determined to be in good agreement with theoretical values . These methods can be applied to the compound of interest to determine its molecular geometry, electronic properties, and potential reactivity.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical reactions that the compound can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their anticonvulsant activities, are often determined by their molecular features and stereochemistry . For example, the presence of specific functional groups and the spatial arrangement of these groups can influence the biological activity of the compounds . The antimicrobial activity of similar compounds has also been evaluated, with some showing potent effects against various bacterial and fungal species . These properties are essential for the development of pharmaceutical agents and can be studied for the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized using 'one-pot' reductive cyclization, elucidated through various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and LC-MS, which highlights its structural complexity and potential for diverse applications in research (Bhaskar et al., 2019).
Molecular Docking Studies
- Research involving the synthesis of similar compounds has led to molecular docking studies, which suggest potential applications in understanding and targeting specific biological receptors or enzymes (Talupur et al., 2021).
Crystal and Molecular Structures
- Studies on the crystal and molecular structures of closely related compounds have been conducted, contributing to the understanding of the physical and chemical properties, which are essential in drug design and material science (Richter et al., 2023).
Cytotoxicity and Anticancer Research
- Some derivatives of the compound have been synthesized and screened for their in vitro cytotoxic activity against specific cancer cells, indicating potential applications in anticancer research (Hassan et al., 2014).
Antibacterial and Antifungal Activities
- Similar compounds have been studied for their in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Khanage et al., 2020).
Antidiabetic Screening
- Research on derivatives of this compound has included in vitro antidiabetic screening, demonstrating potential applications in diabetes research and drug development (Lalpara et al., 2021).
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-7-12-26(36-3)24(13-19)31-28(34)25-17-32(18-29-25)16-20-8-10-22(11-9-20)30-27(33)15-21-5-4-6-23(14-21)35-2/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHCWNJGZOWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

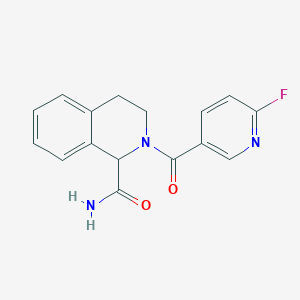


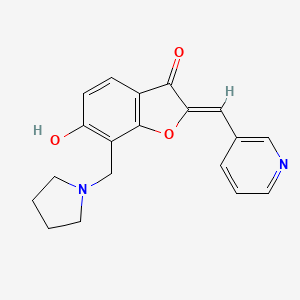
![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)
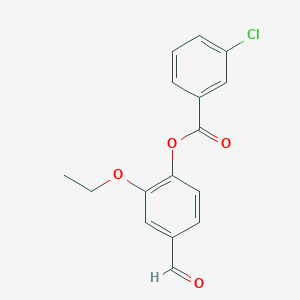
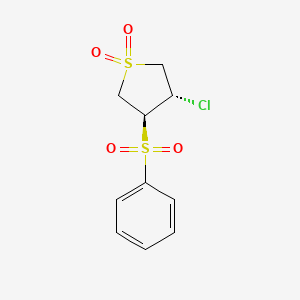

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)
![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)